molecular formula C8H6BrF3 B2865449 1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene CAS No. 2091698-69-8

1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene

Cat. No. B2865449
CAS RN: 2091698-69-8
M. Wt: 239.035
InChI Key: LJLFLKWMGJYJQU-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene is a chemical compound with the molecular formula C7H4BrF3 . It is stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene consists of a benzene ring substituted with bromo, difluoromethyl, fluoro, and methyl groups . The InChI code for this compound is 1S/C7H4BrF3/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3,7H .


Physical And Chemical Properties Analysis

1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene is a liquid at room temperature . Its molecular weight is 225.01 .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

This compound is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its fumes, mist, spray, or vapors. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name

1-bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLFLKWMGJYJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene

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